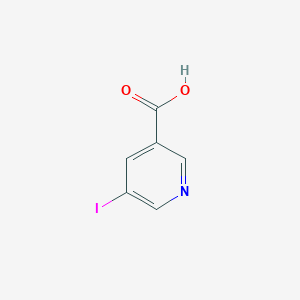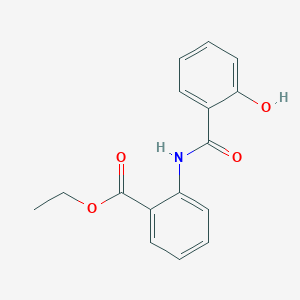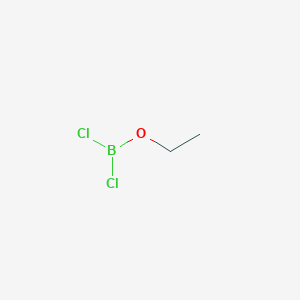
Dichloro-(ethoxy)borane
Vue d'ensemble
Description
Dichloro-(ethoxy)borane is a chemical compound with the molecular formula C2H5BCl2O . It contains a total of 11 atoms; 5 Hydrogen atoms, 2 Carbon atoms, 1 Oxygen atom, 2 Chlorine atoms, and 1 Boron atom .
Molecular Structure Analysis
The molecular weight of Dichloro-(ethoxy)borane is 126.778 . The structure of this compound can be viewed as a 2D Mol file or a computed 3D SD file .
Chemical Reactions Analysis
Organoboron compounds, including Dichloro-(ethoxy)borane, are used in various chemical reactions. For instance, they play a crucial role in Suzuki–Miyaura cross-coupling, which is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Physical And Chemical Properties Analysis
Dichloro-(ethoxy)borane has a density of 1.125g/cm3 and a boiling point of 78.7ºC at 760mmHg . Its exact mass is 125.98100 and it has a LogP of 1.48540 .
Applications De Recherche Scientifique
Synthesis of β-chloroamines : Borane-methyl sulfide in dichloromethane is used to reduce α-chloro-, α,α-dichloro-, and α,α,α-trichloroimines to form β-chloroamines. This method has applications in the synthesis of certain insecticides (Kimpe & Stevens, 1991).
Formation of diaminophosphanide-boranes : Secondary diaminophosphane-borane is prepared from a chlorophosphane precursor and LiBH4, yielding corresponding metal diaminophosphanide-boranes. This has implications in molecular structure studies and metal complex synthesis (Blum et al., 2017).
Hydroboration of olefins : Dichloroborane shows distinct reactivity toward olefins compared to borane or alkylboranes, with applications in the hydroboration of 1-hexene and other olefins (Zweifel, 1967).
Synthesis of functionalized dialkylzincs : Diethyl(alkyl)boranes, produced by hydroboration of olefins with Et(2)BH, undergo boron-zinc exchange with Et(2)Zn. This process facilitates the synthesis of a range of polyfunctional primary, secondary, and benzylic diorganozincs, useful in various chemical reactions (Langer et al., 1996).
Preparation of borane adducts : Organic sulfides are used as borane carriers for hydroboration. This includes the synthesis of borane and chloroborane adducts, which play a significant role in hydroboration processes (Zaidlewicz et al., 2000).
Synthesis of dihydroboroles and diboretes : Dichloro(diisopropylamino)borane reacts with sodium/potassium alloy and unsaturated aliphatic hydrocarbons, forming dihydroboroles and diboretes. This contributes to the understanding of boron chemistry and its applications in synthesizing new compounds (Bromm et al., 1990).
Safety And Hazards
Orientations Futures
Borinic acids, a subclass of organoboron compounds, have been used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials . The future of Dichloro-(ethoxy)borane and similar compounds may lie in these areas, with potential for further development and application in various fields of chemistry .
Propriétés
IUPAC Name |
dichloro(ethoxy)borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5BCl2O/c1-2-6-3(4)5/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUSKTVXHGPJDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OCC)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5BCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30167579 | |
| Record name | Dichloro-(ethoxy)borane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30167579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dichloro-(ethoxy)borane | |
CAS RN |
16339-28-9 | |
| Record name | Dichloroethoxyborane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16339-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichloro-(ethoxy)borane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016339289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichloro-(ethoxy)borane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30167579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B96173.png)
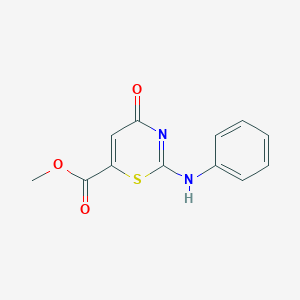
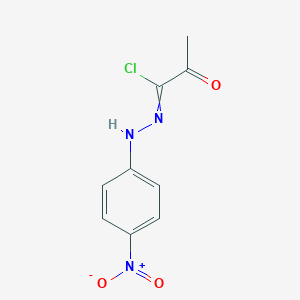
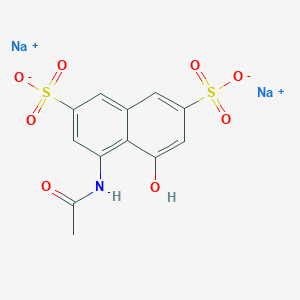
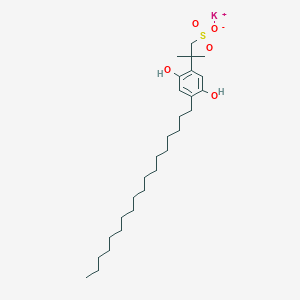
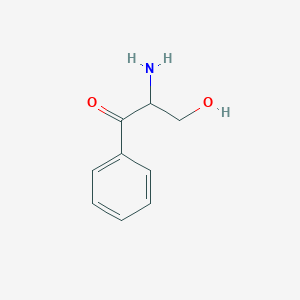

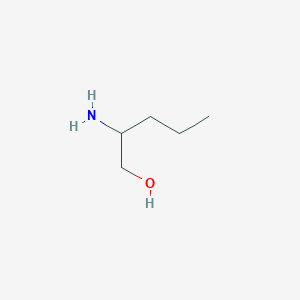
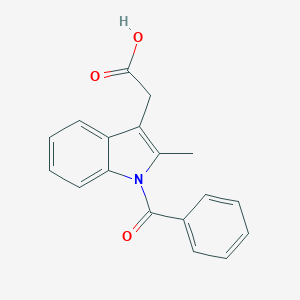
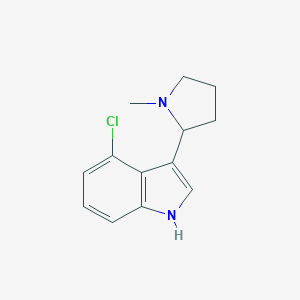
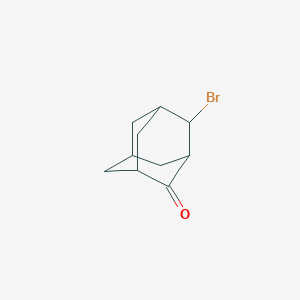
![(8S,9S,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B96192.png)
